BenchChemオンラインストアへようこそ!

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide

Fluorine positional effects Antimicrobial structure-activity Benzothiazole SAR

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide (CAS 1172512-04-7) is a synthetic small molecule comprising a 4-fluorobenzothiazole heterocycle linked at the 2-position to a 3-methylpyrazole, which is further elaborated with a phenoxyacetamide side chain. Its molecular formula is C₁₉H₁₅FN₄O₂S with a molecular weight of 382.41 g/mol.

Molecular Formula C19H15FN4O2S
Molecular Weight 382.41
CAS No. 1172512-04-7
Cat. No. B2830419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide
CAS1172512-04-7
Molecular FormulaC19H15FN4O2S
Molecular Weight382.41
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F
InChIInChI=1S/C19H15FN4O2S/c1-12-10-16(21-17(25)11-26-13-6-3-2-4-7-13)24(23-12)19-22-18-14(20)8-5-9-15(18)27-19/h2-10H,11H2,1H3,(H,21,25)
InChIKeySLQKDXNASDUXFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(4-Fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide (CAS 1172512-04-7) – Core Structural Identity and Research-Grade Characteristics


N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide (CAS 1172512-04-7) is a synthetic small molecule comprising a 4-fluorobenzothiazole heterocycle linked at the 2-position to a 3-methylpyrazole, which is further elaborated with a phenoxyacetamide side chain . Its molecular formula is C₁₉H₁₅FN₄O₂S with a molecular weight of 382.41 g/mol . The compound is supplied as a research chemical at a typical purity of ≥95% and serves as a building block or probe molecule for medicinal chemistry programs focused on kinase inhibition, antimicrobial discovery, and antioxidant development [1]. Its core scaffold – 1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine (CAS 1177315-18-2) – is recognized as a key intermediate for generating structurally diverse amide libraries .

Why N-(1-(4-Fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide Cannot Be Replaced by Generic Analogs


Within the pyrazole-thiazole chemotype, minor structural modifications produce pronounced shifts in biological profile that cannot be predicted by scaffold homology alone. The 4-fluorobenzothiazole substitution pattern in N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide contrasts sharply with 6-fluorobenzothiazole amides that have been characterized for antimicrobial activity [1], while the phenoxyacetamide side chain occupies a pharmacophoric region distinct from the formylphenoxy linkers used in antioxidant-targeted pyrazole-thiazole hybrids [2]. Regioisomeric analogs exchanging the fluorine atom from the benzothiazole ring to the phenoxy moiety (e.g., CAS 1171643-74-5) are expected to exhibit altered hydrogen-bonding and steric profiles , and methoxy-substituted derivatives introduce electron-donating effects that modify the π-stacking capacity of the aromatic system . Generic substitution assumptions based solely on core scaffold presence therefore risk selecting a compound with divergent target engagement, metabolic half-life, or off-target liability. The quantitative comparisons below directly support selection decisions.

Quantitative Differentiation Data for N-(1-(4-Fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide vs. Closest Analogs


Fluorine Positional Isomerism: 4-Fluorobenzothiazole vs. 6-Fluorobenzothiazole Scaffold Comparison

The 4-fluorobenzothiazole substitution in the target compound has not been directly compared with the 6-fluorobenzothiazole isomer under identical assay conditions; however, published SAR data on the 6-fluorobenzothiazole amide series provides a class-level baseline. In Pejchal et al. (2015), a set of 6-fluorobenzothiazole amides exhibited MIC values ranging from 4 to 128 µg/mL against Staphylococcus aureus and Candida albicans, with the most active compounds achieving MICs of 4–8 µg/mL, comparable to chloramphenicol (MIC 4 µg/mL) and cefoperazone (MIC 2 µg/mL) [1]. The 4-fluoro substitution pattern present in CAS 1172512-04-7 alters the electronic distribution on the benzothiazole ring, shifting the Hammett σₘ value from the 6-position meta-electron-withdrawing environment to a distinct ortho/para-directing influence at the 4-position, which is predicted to modulate the pKa of the adjacent thiazole nitrogen and affect hydrogen-bond acceptor strength [2]. This electronic perturbation is not reproduced by non-fluorinated benzothiazole-pyrazole analogs.

Fluorine positional effects Antimicrobial structure-activity Benzothiazole SAR

Phenoxyacetamide Side Chain Differentiation vs. Formylphenoxy Linker in Antioxidant Pyrazole-Thiazole Hybrids

The phenoxyacetamide side chain in CAS 1172512-04-7 is structurally distinct from the 4-formylphenoxy linker employed in the pyrazole-thiazole hybrids reported by the 2022 antioxidant study. In that study, the formylphenoxy-bridged compounds displayed DPPH radical scavenging activity with IC₅₀ values ranging from 12.5 to 85.3 µg/mL, with the most potent hybrid (compound 8) achieving an IC₅₀ of 12.5 µg/mL, compared to ascorbic acid (IC₅₀ = 8.2 µg/mL) [1]. The phenoxyacetamide group in the target compound replaces the reactive formyl moiety with a simple phenoxy substituent, eliminating the aldehyde group that can participate in Schiff-base formation and potentially act as a covalent modifier. This structural simplification may result in a cleaner pharmacological profile with reduced off-target reactivity, although direct DPPH IC₅₀ data for CAS 1172512-04-7 have not been reported [2].

Antioxidant activity DPPH assay Pyrazole-thiazole hybrids Phenoxyacetamide linker

Substitution on Phenoxy Ring: Unsubstituted Phenoxy (Target) vs. 2-Methoxyphenoxy Analog

Vendor-supplied physicochemical data enable a direct comparison between the target compound (unsubstituted phenoxyacetamide) and its closest commercially cataloged analog, N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide. The methoxy-substituted analog incorporates an ortho-methoxy group on the phenoxy ring, increasing the calculated logP by approximately +0.4 to +0.6 log units relative to the unsubstituted phenoxy target (estimated using the XLogP3 algorithm [1]). The target compound maintains a lower lipophilicity (cLogP ~3.2) that falls within the optimal range for oral bioavailability (Lipinski Rule of Five) [2]. The 2-methoxyphenoxy analog, with higher logP, may exhibit enhanced membrane permeability but also potentially increased metabolic clearance and lower aqueous solubility. This solubility differential directly impacts formulation flexibility for in vitro assay preparation and in vivo dosing .

Lipophilicity modulation LogP comparison Methoxy substitution effect

Recommended Procurement-Driven Application Scenarios for N-(1-(4-Fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide


Kinase Inhibitor Probe Development Targeting FLT3 or SYK

The thiazole-pyrazole scaffold has been claimed in patent families as a core for FLT3 kinase inhibitors [1]. The 4-fluorobenzothiazole-pyrazole-5-amine intermediate (CAS 1177315-18-2) provides direct access to the amide series that includes CAS 1172512-04-7. Researchers building focused libraries for FLT3 or SYK inhibitor screening should select this compound because of the defined 4-fluoro substitution pattern that differentiates it from the 6-fluoro series and because the phenoxyacetamide side chain avoids the covalent liability associated with formyl-containing congeners, as discussed in Evidence Item 2 [2].

Antimicrobial Lead Diversification with Fluorobenzothiazole-Containing Scaffolds

The established antimicrobial activity of 6-fluorobenzothiazole amides (MIC values as low as 4 µg/mL against S. aureus [3]) validates the fluorobenzothiazole fragment as a privileged antimicrobial substructure. CAS 1172512-04-7, bearing the alternative 4-fluoro substitution, represents an underexplored diversification vector. Procurement of this compound enables head-to-head MIC panel testing against clinical isolates to determine whether the 4-fluoro regioisomer offers improved potency or a shifted resistance profile relative to the 6-fluoro series.

Antioxidant Mechanism-of-Action Studies Comparing Reactive vs. Non-Reactive Linker Chemistries

The formylphenoxy-pyrazole-thiazole hybrids reported in 2022 displayed DPPH IC₅₀ values from 12.5 to 85.3 µg/mL [4]. Because these compounds contain a reactive aldehyde group capable of forming covalent Schiff-base adducts, their antioxidant readout may conflate radical scavenging with non-specific protein modification. CAS 1172512-04-7, which replaces the formyl group with a simple phenoxy substituent, serves as a matched-pair negative control to isolate the contribution of the pyrazole-thiazole core to radical scavenging activity. This compound is therefore essential for mechanism-of-action studies aiming to deconvolute specific antioxidant pharmacology from aldehyde-mediated artifacts.

Physicochemical Property Benchmarking for Hit-to-Lead Optimization Programs

With a calculated cLogP of approximately 3.2 and molecular weight of 382.41, this compound resides comfortably within Lipinski Rule of Five space [5]. When procured alongside the 2-methoxyphenoxy analog (MW 412.44, estimated XLogP3 ~3.6–3.8), the pair constitutes a minimal matched molecular pair for quantifying the impact of an ortho-methoxy substituent on solubility, permeability (PAMPA or Caco-2), and microsomal stability. This directly supports quantitative structure-property relationship (QSPR) model building and iterative multiparameter optimization in early drug discovery.

Quote Request

Request a Quote for N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.